molecular formula C13H14N2O B13626073 1-(4-Isopropylphenyl)-1H-pyrazole-5-carbaldehyde

1-(4-Isopropylphenyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B13626073
M. Wt: 214.26 g/mol
InChI Key: NJJMUZKNYHXBJG-UHFFFAOYSA-N
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Description

1-[4-(propan-2-yl)phenyl]-1H-pyrazole-5-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with a propan-2-yl group on the phenyl ring and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(propan-2-yl)phenyl]-1H-pyrazole-5-carbaldehyde typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, the reaction between 4-(propan-2-yl)phenylhydrazine and ethyl acetoacetate under reflux conditions in the presence of acetic acid can yield the desired pyrazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(propan-2-yl)phenyl]-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: 1-[4-(propan-2-yl)phenyl]-1H-pyrazole-5-carboxylic acid.

    Reduction: 1-[4-(propan-2-yl)phenyl]-1H-pyrazole-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-[4-(propan-2-yl)phenyl]-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-[4-(propan-2-yl)phenyl]-1H-pyrazole-5-carbaldehyde exerts its effects depends on its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The pyrazole ring can interact with various receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    1-phenyl-1H-pyrazole-5-carbaldehyde: Lacks the propan-2-yl group, which may affect its bioactivity and chemical reactivity.

    1-[4-(methyl)phenyl]-1H-pyrazole-5-carbaldehyde: Contains a methyl group instead of a propan-2-yl group, leading to differences in steric and electronic properties.

Uniqueness: 1-[4-(propan-2-yl)phenyl]-1H-pyrazole-5-carbaldehyde is unique due to the presence of the propan-2-yl group, which can influence its interaction with biological targets and its overall chemical reactivity. This substitution can enhance its potential as a therapeutic agent or as a precursor for the synthesis of more complex molecules.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-(4-propan-2-ylphenyl)pyrazole-3-carbaldehyde

InChI

InChI=1S/C13H14N2O/c1-10(2)11-3-5-12(6-4-11)15-13(9-16)7-8-14-15/h3-10H,1-2H3

InChI Key

NJJMUZKNYHXBJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=CC=N2)C=O

Origin of Product

United States

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